molecular formula C11H11N3O3 B567426 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one CAS No. 1272756-10-1

6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one

Cat. No.: B567426
CAS No.: 1272756-10-1
M. Wt: 233.227
InChI Key: PGSURDWUMJXDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinazoline derivative, followed by the introduction of a nitro group and the formation of the spiro linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly

Biological Activity

6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one (CAS Number: 1272756-10-1) is a heterocyclic compound with notable biological activities. This compound features a spirocyclic structure that contributes to its unique chemical properties and potential therapeutic applications. The molecular formula is C11H11N3O3C_{11}H_{11}N_{3}O_{3} with a molecular weight of approximately 233.23 g/mol.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.

Anticancer Properties

Recent research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Study on Cell Lines : In vitro studies have demonstrated that this compound can induce apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates .
  • Dose-Response Analysis : A dose-response study revealed that concentrations ranging from 10 µM to 100 µM resulted in a significant reduction in cell viability, with IC50 values reported at approximately 30 µM for MCF-7 cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed upon treatment with this compound, suggesting oxidative stress as a contributing factor to its cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the nitro group or variations in the cyclobutane moiety can significantly influence its pharmacological properties.

ModificationEffect on ActivityReference
Nitro group substitutionEnhanced cytotoxicity
Alteration of spirocyclic frameworkChanges in selectivity towards cancer cell lines

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The study highlighted a significant decrease in Ki67 expression (a marker for proliferation) in treated tumors .
  • Combination Therapies : Combining this compound with established chemotherapeutics has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with higher doses of traditional agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one?

Synthesis typically involves multi-step reactions leveraging quinazoline and cyclobutane chemistry. A plausible route includes:

  • Step 1 : Construct the tetrahydroquinazoline core via reduction of quinazoline derivatives (e.g., using LiAlH₄ or NaBH₄, as described for similar tetrahydroquinazoline systems) .
  • Step 2 : Introduce the nitro group at the 6-position via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures to avoid over-nitration) .
  • Step 3 : Form the spirocyclobutane ring via cyclization using photochemical or thermal methods, ensuring stereochemical control .
  • Purification : Use preparative HPLC or column chromatography for isolating intermediates and final products .

Q. How can the molecular structure of this compound be experimentally validated?

  • X-ray crystallography : Employ tools like OLEX2 or SHELX-90 for crystal structure determination. Phase annealing (SHELX-90) improves resolution for larger spiro systems .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the spiro junction (e.g., distinct cyclobutane proton shifts at δ 1.8–2.5 ppm) and nitro group placement .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and nitro group presence via isotopic patterns .

Q. What are the key physicochemical properties critical for experimental design?

  • Thermal stability : Assess via thermogravimetric analysis (TGA) to determine decomposition temperatures (critical for reaction planning).
  • Solubility : Test in polar (DMSO, DMF) and non-polar solvents (cyclohexane) to optimize reaction conditions .
  • Redox behavior : Cyclic voltammetry can reveal nitro group reduction potentials, informing catalytic or electrochemical applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case study : Discrepancies in NMR chemical shifts may arise from dynamic spiro ring conformations. Use variable-temperature NMR to identify rotational barriers or tautomerism .
  • Cross-validation : Compare experimental data with density-functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to verify assignments .
  • Crystallographic refinement : Apply negative quartet relations in SHELX-90 to resolve phase ambiguities in spiro systems .

Q. What computational strategies optimize thermochemical predictions for this compound?

  • Hybrid functionals : Use B3LYP or M06-2X with exact-exchange terms to improve accuracy in predicting bond dissociation energies and nitro group stability .
  • Solvent effects : Incorporate polarizable continuum models (PCM) for solvation-free energy calculations, critical for pharmacological studies .
  • Benchmarking : Validate against experimental thermochemical data (e.g., combustion calorimetry) to refine computational protocols .

Q. How can synthetic routes be optimized to improve spirocyclobutane yield?

  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 150°C for 10 minutes) to reduce side reactions .
  • Catalysis : Screen Pd or Ru catalysts for stereoselective spiro ring formation .
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What mechanistic insights exist for electrophilic substitution reactions on the quinazoline core?

  • Reactivity order : Electrophilic attack favors the 8-position due to electron-rich regions in quinazoline (validated via DFT and experimental nitration studies) .
  • Nitro group directing effects : The 6-nitro group deactivates adjacent positions, requiring harsh conditions for further substitution .

Q. How is this compound applied in drug discovery research?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence polarization assays, leveraging the spiro structure’s conformational rigidity .
  • ADMET profiling : Assess metabolic stability via liver microsome assays and cell permeability using Caco-2 models .
  • Targeted delivery : Functionalize the cyclobutane ring with PEG linkers for nanoparticle-based delivery systems .

Properties

IUPAC Name

6-nitrospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10-8-6-7(14(16)17)2-3-9(8)12-11(13-10)4-1-5-11/h2-3,6,12H,1,4-5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSURDWUMJXDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179825
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-10-1
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.